(NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine is a chemical compound that has been gaining attention in scientific research due to its potential pharmacological and biological applications. This compound is a derivative of indole, which is a heterocyclic aromatic compound commonly found in various natural products and synthetic compounds.
Mechanism of Action
The mechanism of action of (NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to selectively target cancer cells while sparing normal cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The (NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine compound has been found to modulate various biochemical and physiological processes in the body. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, as well as modulate the expression of genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine in lab experiments is its potent anti-cancer and anti-inflammatory properties. It has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. However, its limitations include its relatively complex synthesis process and limited availability, which can make it difficult to use in large-scale experiments.
Future Directions
There are several potential future directions for the use of (NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine in scientific research. One potential direction is the development of new cancer therapies that utilize this compound as a primary active ingredient. Another potential direction is the study of its anti-inflammatory properties and potential use in treating various inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Synthesis Methods
The synthesis of (NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine involves a multi-step process that includes the reaction of 4-chloroindole with hydroxylamine hydrochloride, followed by the addition of formaldehyde and sodium hydroxide. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
The (NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine compound has been studied extensively for its potential pharmacological and biological applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for drug development.
properties
IUPAC Name |
(NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-2-1-3-8-9(7)6(4-11-8)5-12-13/h1-5,11,13H/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIWYUBEKZHDOF-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136663899 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.